molecular formula C7H6F4N2 B13898163 (5-Fluoro-3-(trifluoromethyl)pyridin-2-yl)methanamine

(5-Fluoro-3-(trifluoromethyl)pyridin-2-yl)methanamine

Cat. No.: B13898163
M. Wt: 194.13 g/mol
InChI Key: BRUCHLULCSMQGN-UHFFFAOYSA-N
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Description

1-[5-fluoro-3-(trifluoromethyl)pyridin-2-yl]methanamine is a chemical compound characterized by the presence of a pyridine ring substituted with fluorine and trifluoromethyl groups

Preparation Methods

The synthesis of 1-[5-fluoro-3-(trifluoromethyl)pyridin-2-yl]methanamine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 5-fluoro-3-(trifluoromethyl)pyridine.

    Reaction Conditions: The key step involves the introduction of the methanamine group. This can be achieved through nucleophilic substitution reactions using reagents like methylamine or its derivatives under controlled conditions.

    Industrial Production: Industrial-scale production may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

1-[5-fluoro-3-(trifluoromethyl)pyridin-2-yl]methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where the fluorine or trifluoromethyl groups can be replaced by other functional groups using appropriate reagents and conditions.

    Common Reagents and Conditions: Typical reagents include acids, bases, and solvents like dichloromethane or ethanol. Reaction conditions such as temperature, pressure, and reaction time are optimized based on the desired outcome.

    Major Products: The major products formed depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

1-[5-fluoro-3-(trifluoromethyl)pyridin-2-yl]methanamine has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the development of bioactive molecules with potential therapeutic applications.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases, including cancer and infectious diseases.

    Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 1-[5-fluoro-3-(trifluoromethyl)pyridin-2-yl]methanamine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, leading to changes in cellular processes such as signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

1-[5-fluoro-3-(trifluoromethyl)pyridin-2-yl]methanamine can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds such as 5-(trifluoromethyl)pyridin-3-ylmethanamine and 3-chloro-5-(trifluoromethyl)pyridin-2-ylmethanamine share structural similarities.

    Uniqueness: The presence of both fluorine and trifluoromethyl groups in 1-[5-fluoro-3-(trifluoromethyl)pyridin-2-yl]methanamine imparts unique chemical properties, such as increased lipophilicity and metabolic stability, making it a valuable compound for various applications.

Properties

Molecular Formula

C7H6F4N2

Molecular Weight

194.13 g/mol

IUPAC Name

[5-fluoro-3-(trifluoromethyl)pyridin-2-yl]methanamine

InChI

InChI=1S/C7H6F4N2/c8-4-1-5(7(9,10)11)6(2-12)13-3-4/h1,3H,2,12H2

InChI Key

BRUCHLULCSMQGN-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1C(F)(F)F)CN)F

Origin of Product

United States

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